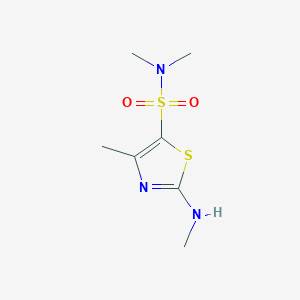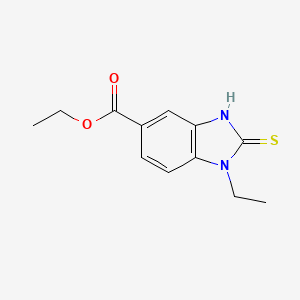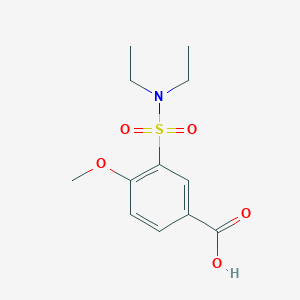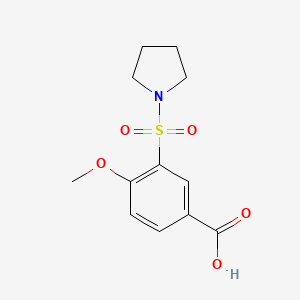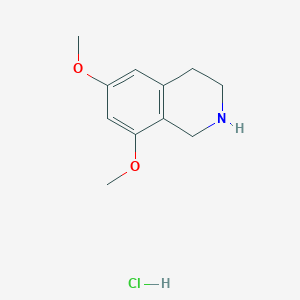
3-Thiophenethiol, 2,5-dimethyl-
Übersicht
Beschreibung
3-Thiophenethiol, 2,5-dimethyl- is an organic compound with the molecular formula C6H8S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a thiol group at the 3 position on the thiophene ring. It is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenethiol, 2,5-dimethyl- typically involves the reaction of 2,5-dimethylthiophene with a thiolating agent. One common method is the reaction of 2,5-dimethylthiophene with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . Another method involves the use of 2,5-dimethylthiophene and a thiolating reagent like thiourea in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of 3-Thiophenethiol, 2,5-dimethyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the catalytic thiolation of 2,5-dimethylthiophene with hydrogen sulfide or other thiolating agents under optimized conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenethiol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated thiophenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophenethiol, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 3-Thiophenethiol, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenethiol: Lacks the methyl groups at the 2 and 5 positions.
3-Thiophenethiol: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylthiophene: Lacks the thiol group at the 3 position.
Uniqueness
3-Thiophenethiol, 2,5-dimethyl- is unique due to the presence of both the thiol group and the methyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
2,5-dimethylthiophene-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQIJELLQWWAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183993 | |
| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29874-05-3 | |
| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




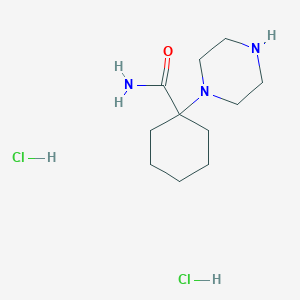
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B3381950.png)
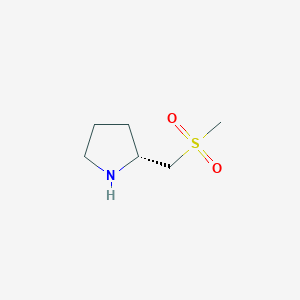
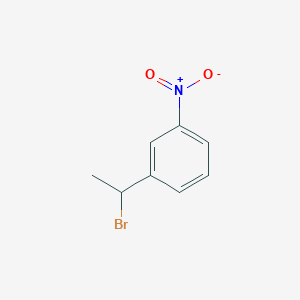
![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)
